Metabromsalan

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le métabromsalan peut être synthétisé par la bromation du salicylanilide. Le processus implique la réaction du salicylanilide avec du brome en présence d'un solvant approprié, tel que l'acide acétique. La réaction se produit généralement à température ambiante et donne le métabromsalan comme produit principal .

Méthodes de production industrielle : Dans les milieux industriels, le métabromsalan est produit à l'aide de réacteurs de bromation à grande échelle. Le processus implique l'ajout contrôlé de brome au salicylanilide dans des conditions de température et de pression spécifiques afin d'assurer un rendement et une pureté élevés. Le produit est ensuite purifié par recristallisation ou d'autres techniques de purification appropriées .

Analyse Des Réactions Chimiques

Types de réactions : Le métabromsalan subit diverses réactions chimiques, notamment :

Oxydation : Le métabromsalan peut être oxydé pour former des quinones correspondantes.

Réduction : Il peut être réduit pour former les amines correspondantes.

Substitution : Le métabromsalan peut subir des réactions de substitution nucléophile, où les atomes de brome sont remplacés par d'autres nucléophiles.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont couramment utilisés.

Substitution : Les nucléophiles tels que les ions hydroxyde, les amines et les thiols peuvent être utilisés dans les réactions de substitution.

Principaux produits :

Oxydation : Quinones

Réduction : Amines

Substitution : Divers dérivés substitués selon le nucléophile utilisé.

4. Applications de la recherche scientifique

Le métabromsalan a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme réactif en synthèse organique et comme étalon en analyse chromatographique.

Biologie : Le métabromsalan est utilisé dans des études liées à l'inhibition enzymatique et aux interactions protéiques.

Industrie : Le métabromsalan est utilisé dans la formulation de désinfectants et de conservateurs.

5. Mécanisme d'action

Le mécanisme d'action du métabromsalan implique son interaction avec des cibles moléculaires spécifiques. Il agit comme un inhibiteur de certaines enzymes, perturbant leur fonction normale. Le composé se lie au site actif de l'enzyme, empêchant la liaison du substrat et l'activité catalytique ultérieure. Cette inhibition peut entraîner divers effets biologiques, notamment des activités antimicrobiennes et antifongiques .

Composés similaires :

- 3,5-Dibromosalicylanilide

- Tribromsalan

- Niclosamide

- Oxyclozanide

Comparaison : Le métabromsalan est unique en raison de son motif de bromation spécifique et de sa capacité à inhiber une large gamme d'enzymes. Comparé à des composés similaires comme le tribromsalan et le niclosamide, le métabromsalan présente une réactivité chimique et une activité biologique distinctes. Sa structure unique permet des interactions spécifiques avec les cibles moléculaires, ce qui en fait un composé précieux dans diverses applications de recherche et industrielles .

Applications De Recherche Scientifique

Metabromsalan has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatographic analysis.

Biology: this compound is used in studies related to enzyme inhibition and protein interactions.

Industry: this compound is used in the formulation of disinfectants and preservatives.

Mécanisme D'action

The mechanism of action of metabromsalan involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, disrupting their normal function. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including antimicrobial and antifungal activities .

Comparaison Avec Des Composés Similaires

- 3,5-Dibromosalicylanilide

- Tribromsalan

- Niclosamide

- Oxyclozanide

Comparison: Metabromsalan is unique due to its specific bromination pattern and its ability to inhibit a wide range of enzymes. Compared to similar compounds like tribromsalan and niclosamide, this compound exhibits distinct chemical reactivity and biological activity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Activité Biologique

Metabromsalan, a halogenated salicylanilide, is primarily recognized for its applications in pharmaceuticals and cosmetics. It has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound is chemically classified under halogenated salicylanilides. Its structure includes a bromine atom attached to the salicylanilide framework, which is crucial for its biological activity. The compound's properties include:

- Molecular Formula : CHBrNO

- Molecular Weight : 295.13 g/mol

- Solubility : Soluble in organic solvents, with limited water solubility.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating a notable inhibition of growth at specific concentrations. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in inflammatory diseases.

Anticancer Potential

Recent studies have explored the anticancer effects of this compound, particularly against breast cancer cell lines. A notable study reported that this compound induced apoptosis in MCF-7 cells through the activation of caspases and modulation of cell cycle regulators. The IC values observed were as follows:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15 |

| MDA-MB-231 | 20 |

These findings indicate that this compound may serve as a promising candidate for further development in cancer therapeutics.

Case Study 1: Efficacy Against Bacterial Infections

A clinical trial evaluated the effectiveness of this compound in treating skin infections caused by resistant strains of bacteria. Patients receiving this compound showed significant improvement compared to those on placebo, with a reduction in infection size and symptoms within two weeks.

Case Study 2: Anti-inflammatory Application

In a controlled study involving patients with rheumatoid arthritis, this compound was administered as an adjunct therapy. Results indicated a marked decrease in joint swelling and pain scores compared to baseline measurements, suggesting its role in managing inflammatory conditions.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : this compound inhibits specific enzymes involved in bacterial cell wall synthesis.

- Modulation of Immune Response : It alters cytokine production, thereby influencing immune responses.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways through caspase activation.

Propriétés

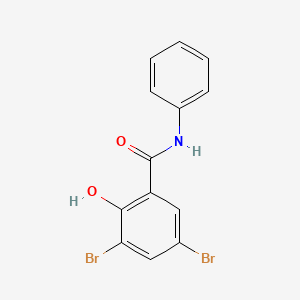

IUPAC Name |

3,5-dibromo-2-hydroxy-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Br2NO2/c14-8-6-10(12(17)11(15)7-8)13(18)16-9-4-2-1-3-5-9/h1-7,17H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YALKQBRWLMDVSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042132 | |

| Record name | Metabromsalan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2577-72-2 | |

| Record name | Metabromsalan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2577-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metabromsalan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METABROMSALAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metabromsalan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metabromsalan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METABROMSALAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q21Y09R21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main concerns regarding the safety of Metabromsalan?

A2: this compound, along with other halogenated salicylanilides like tribromsalan and dibromsalan, has been shown to cause photocontact dermatitis. [, ] This skin condition arises from exposure to sunlight (specifically ultraviolet radiation) after contact with the compound. [, ] Research suggests that the action spectrum for this reaction falls between 300 and 425 nanometers, indicating that both UVA and UVB radiation can trigger a response in sensitized individuals. []

Q2: What is known about the mechanism behind this compound-induced photocontact dermatitis?

A3: While the exact mechanism is not fully understood, research suggests that this compound, upon exposure to ultraviolet light, can interact with skin proteins, forming antigens. [] These antigens then trigger an immune response, leading to the inflammatory skin reaction characteristic of photocontact dermatitis. []

Q3: Are there any animal models used to study this compound-induced photocontact dermatitis?

A4: Yes, studies have successfully induced contact photosensitivity in Hartley strain albino guinea pigs using both tetrachlorosalicylanilide (TCSA) and tribromsalan, demonstrating similar patterns of cross-reactivity as observed in humans. [] These animal models are valuable tools for further investigating the mechanisms and potential treatments for this condition.

Q4: What is the current regulatory status of this compound?

A5: The FDA has withdrawn approval for several drug products containing this compound due to safety concerns. [] This highlights the importance of continuous monitoring and reassessment of the safety profiles of chemicals, even those with a history of use.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.